molecular formula C5H4ClN3O B1267238 3-Chloropyrazine-2-carboxamide CAS No. 21279-62-9

3-Chloropyrazine-2-carboxamide

Cat. No. B1267238
CAS RN: 21279-62-9
M. Wt: 157.56 g/mol
InChI Key: YHPMRHPLAQSPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine carboxamides, including derivatives of 3-Chloropyrazine-2-carboxamide, often involves reactions of pyrazinedicarboxylic anhydride with amines and anilines, leading to the formation of pyrazine carboxamides in good to excellent yields. A proposed mechanism includes the ring opening of the anhydride and decarboxylation of the heterocyclic ring, suggesting the involvement of an N-heterocyclic carbene intermediate (Naredla, Dash, & Klumpp, 2013).

Molecular Structure Analysis

Spectroscopic and quantum chemical studies on related chloropyrazine carboxamides have provided insights into their molecular structures. For example, density functional theory (DFT) has been utilized to obtain molecular structural parameters and vibrational frequencies, aiding in the understanding of the molecular electrostatic potential and predicting sites for electrophilic and nucleophilic attacks (Sebastian et al., 2016).

Chemical Reactions and Properties

Synthesis efforts have revealed a variety of reactions 3-Chloropyrazine-2-carboxamide can undergo, including aminodehalogenation to yield derivatives with varied substituents. These derivatives have shown in vitro activity against Mycobacterium tuberculosis, indicating the compound's relevance in medicinal chemistry (Janďourek et al., 2017).

Physical Properties Analysis

The physical properties of 3-Chloropyrazine-2-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical syntheses and pharmaceutical formulations. These properties are often determined through experimental methods and can vary significantly depending on the specific substituents attached to the pyrazine ring.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, are essential for understanding how 3-Chloropyrazine-2-carboxamide and its derivatives interact in biological systems and chemical syntheses. NBO analysis and vibrational spectral analysis contribute to a deeper understanding of these interactions and the stability of the molecule, highlighting its potential for applications in nonlinear optics and as a ligand in metal complexes (Sakthivel et al., 2014).

Scientific Research Applications

Antimicrobial and Antimycobacterial Properties

3-Chloropyrazine-2-carboxamide and its derivatives have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Several studies have synthesized novel derivatives of 3-Chloropyrazine-2-carboxamide, revealing their potential as antimycobacterial agents. For instance, Janďourek et al. (2017) synthesized a series of 3-benzylaminopyrazine-2-carboxamides, demonstrating in vitro activity against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 6 to 42 µM (Janďourek et al., 2017). Similarly, Semelková et al. (2015) prepared N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their N-alkyl-3-chloropyrazine-2-carboxamide precursors, finding them effective against Mycobacterium tuberculosis with an MIC of 25 μg/mL (Semelková et al., 2015).

Antifungal Activity

In addition to antimycobacterial properties, some derivatives of 3-Chloropyrazine-2-carboxamide have shown moderate activity against certain fungal strains. Semelková et al. (2017) noted that some of the synthesized N-benzyl-3-chloropyrazine-2-carboxamides exhibited antimycobacterial and antibacterial properties, with a notable activity against Staphylococcus aureus and Staphylococcus epidermidis (Semelková et al., 2017).

Photosynthetic Electron Transport Inhibition

3-Chloropyrazine-2-carboxamide derivatives have also been investigated for their ability to inhibit photosynthetic electron transport (PET) in plants. Doležal et al. (2007) explored the photosynthesis inhibition and antialgal activity of pyrazine derivatives, finding significant inhibitory effects on oxygen evolution rate in spinach chloroplasts (Doležal et al., 2007).

Synthesis and Chemical Analysis

Advancements in synthesis and analysis of 3-Chloropyrazine-2-carboxamide and its derivatives have been a focus of several studies. Ingham et al. (2014) described the use of new software and devices for the automated flow preparation of pyrazine-2-carboxamide derivatives, showcasing technological advancements in chemical synthesis (Ingham et al., 2014). Additionally, vibrational spectral analysis of these compounds has been conducted to understand their chemical properties and activities (Sakthivel et al., 2014).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPMRHPLAQSPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306592
Record name 3-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrazine-2-carboxamide

CAS RN

21279-62-9
Record name 21279-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Chloropyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-Chloropyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Chloropyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Chloropyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-Chloropyrazine-2-carboxamide

Citations

For This Compound
49
Citations
O Jandourek, M Tauchman, P Paterova, K Konecna… - Molecules, 2017 - mdpi.com
… Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides. Four compounds …
Number of citations: 28 www.mdpi.com
L Semelková, O Janďourek, K Konečná, P Paterová… - Molecules, 2017 - mdpi.com
… Corresponding N-benzyl-3-chloropyrazine-2-carboxamide (0.6 mmol) was dissolved in methanol (3 mL) and appropriate benzylamine (1.8 mmol, 3 equiv.), along with pyridine (40 mg, …
Number of citations: 15 www.mdpi.com
B Servusova-Vanaskova, O Jandourek, P Paterova… - …, 2015 - pubs.rsc.org
… Actually, compounds 3a–e derived from N-benzyl-3-chloropyrazine-2-carboxamide (3) did … an alkylamino substituent in N-benzyl-3-chloropyrazine-2-carboxamide (3, MIC = 12.5 μg mL …
Number of citations: 16 pubs.rsc.org
O Jandourek, M Dolezal, J Kunes - Current Organic Synthesis, 2015 - ingentaconnect.com
… The starting compound, 3-chloropyrazine-2-carboxamide, was synthesized by two different … 3-Chloropyrazine-2-carboxamide was eluted when the ratio between these two solvents …
Number of citations: 3 www.ingentaconnect.com
L Semelkova, K Konecna, P Paterova, V Kubicek… - Molecules, 2015 - mdpi.com
… A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their N-alkyl-3-chloropyrazine-2-carboxamide precursors were prepared. All compounds were characterized by …
Number of citations: 22 www.mdpi.com
J Jampilek, M Dolezal, J Kunes… - Current organic …, 2005 - ingentaconnect.com
… Difference in charges of 6- or 5- or 3-chloropyrazine-2-carboxamide in different media. Calculations were performed in gas medium and DMF (Gaussian 98W) and in EtOH and DMSO (…
Number of citations: 26 www.ingentaconnect.com
L Palek, J Dvořák, M Svobodova… - … der Pharmazie: An …, 2008 - Wiley Online Library
… The yielded pure isomer is then allowed to react with formamide using ammonium persulfate (2 h, 908C) to form 5-cyan-3-chloropyrazine-2-carboxamide followed by crystallization from …
Number of citations: 20 onlinelibrary.wiley.com
O Jandourek, M Dolezal, M Klementova… - Proceedings of the …, 2012 - sciforum.net
… Starting compound I (3-chloropyrazine-2-carboxamide) was synthesised from 2-… 3-chloropyrazine-2-carboxamide was treated with 9 on-ring substituted benzylamines and …
Number of citations: 3 sciforum.net
NT Abdalrahman - 2023 - dspace.cuni.cz
… Novel 3-(phenylureido)pyrazine-2-carboxamide derivatives, refer to figure below, were synthesized by reacting 3-chloropyrazine-2-carboxamide with ammonia to produce 3- …
Number of citations: 0 dspace.cuni.cz
VSK Pallabothula, M Kerda, M Juhás, O Janďourek… - Biomolecules, 2022 - mdpi.com
Multidrug-resistant tuberculosis (MDR-TB) poses a significant threat to mankind and as such earned its place on the WHO list of priority pathogens. New antimycobacterials with a …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.